![molecular formula C21H17N3OS2 B2595829 N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide CAS No. 886898-99-3](/img/structure/B2595829.png)
N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide
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Description
N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery.
Scientific Research Applications
Antimicrobial Activity
N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide has been studied for its antimicrobial properties. For example, a study by Fahim and Ismael (2019) explored the antimicrobial activity of similar acetamide derivatives. They found that these compounds exhibited good antimicrobial activity, indicating potential applications in combating microbial infections (Fahim & Ismael, 2019).
Cancer Research
This compound has also been implicated in cancer research. Stec et al. (2011) investigated a similar compound, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, for its efficacy in inhibiting PI3Kα and mTOR, both of which are significant in cancer pathways. Their study revealed notable in vitro and in vivo inhibition, suggesting potential therapeutic applications in cancer treatment (Stec et al., 2011).
Antimalarial and COVID-19 Research
The research by Fahim and Ismael (2021) also delves into antimalarial properties. They investigated derivatives of N-(phenylsulfonyl)acetamide, including benzo[d]thiazol-2-ylthio derivatives, which demonstrated significant in vitro antimalarial activity. Moreover, their study explored the potential of these compounds in treating COVID-19, adding another layer of significance to these molecules (Fahim & Ismael, 2021).
Kinase Inhibition and Anticancer Activity
Further research on related compounds has shown their utility in kinase inhibition and anticancer activities. Fallah-Tafti et al. (2011) studied thiazolyl N-benzyl-substituted acetamide derivatives, including those with benzothiazole structures, for their inhibitory effects on Src kinase, a key player in cancer cell proliferation. This study highlighted the potential of these compounds in anticancer therapy (Fallah-Tafti et al., 2011).
Insecticidal Activity
The derivatives of N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide have also been explored for insecticidal properties. Fadda et al. (2017) synthesized and tested various heterocyclic compounds, including those with a thiadiazole moiety, against the cotton leafworm. Their findings suggest potential applications of these compounds in pest control (Fadda et al., 2017).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c25-20(15-26-17-9-2-1-3-10-17)24(14-16-8-6-7-13-22-16)21-23-18-11-4-5-12-19(18)27-21/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVXLAPDLWREDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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